Kallikrein-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kallikrein-IN-1 is a synthetic inhibitor of kallikrein, a subgroup of serine proteases involved in various physiological processes such as blood pressure regulation, inflammation, and coagulation . This compound has gained attention for its potential therapeutic applications in treating diseases related to the kallikrein-kinin system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kallikrein-IN-1 typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which are usually commercially available or synthesized through standard organic synthesis techniques.
Formation of Key Intermediates: The key intermediates are formed through a series of reactions, including condensation, cyclization, and functional group transformations.
Final Product Formation: The final product, this compound, is obtained through purification techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and controlling the reactions. The purification process is also scaled up using industrial chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Kallikrein-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Kallikrein-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of kallikrein and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of kallikrein in physiological processes such as inflammation and blood pressure regulation.
Mechanism of Action
Kallikrein-IN-1 exerts its effects by inhibiting the activity of kallikrein, a serine protease involved in the cleavage of kininogen to produce kinins such as bradykinin . By inhibiting kallikrein, this compound reduces the production of bradykinin, thereby modulating processes like inflammation, blood pressure regulation, and coagulation . The molecular targets of this compound include the active site of kallikrein, where it binds and prevents the enzyme from interacting with its substrates .
Comparison with Similar Compounds
Similar Compounds
Icatibant: A bradykinin receptor antagonist used to treat hereditary angioedema.
Ecallantide: A plasma kallikrein inhibitor used for the treatment of acute attacks of hereditary angioedema.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for the prevention of hereditary angioedema attacks.
Uniqueness of Kallikrein-IN-1
This compound is unique in its specific inhibition of tissue kallikrein, whereas other similar compounds may target plasma kallikrein or bradykinin receptors . This specificity allows this compound to be used in research and therapeutic applications where selective inhibition of tissue kallikrein is desired .
Properties
Molecular Formula |
C28H26FN5O4 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[(6-cyano-2-fluoro-3-methoxyphenyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H26FN5O4/c1-37-18-24-23(28(36)31-14-22-21(13-30)10-11-25(38-2)27(22)29)17-34(32-24)16-20-8-6-19(7-9-20)15-33-12-4-3-5-26(33)35/h3-12,17H,14-16,18H2,1-2H3,(H,31,36) |
InChI Key |
SPXOTFDBWDBJRN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C=C1C(=O)NCC2=C(C=CC(=C2F)OC)C#N)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.